molecular formula C29H25N3O3S B5037832 5-cyano-N-(2-methoxyphenyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-1,4-dihydropyridine-3-carboxamide

5-cyano-N-(2-methoxyphenyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-1,4-dihydropyridine-3-carboxamide

Cat. No.: B5037832
M. Wt: 495.6 g/mol
InChI Key: WTMAAFJYLKBCAI-UHFFFAOYSA-N
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Description

5-cyano-N-(2-methoxyphenyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-1,4-dihydropyridine-3-carboxamide is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structural features, which include a cyano group, a methoxyphenyl group, and a dihydropyridine ring. These structural elements contribute to its reactivity and potential utility in various fields.

Preparation Methods

The synthesis of 5-cyano-N-(2-methoxyphenyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-1,4-dihydropyridine-3-carboxamide involves several steps. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . This reaction can be performed without solvents at room temperature or with heating, depending on the specific requirements . Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to meet the demand for this compound in research and development.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product. The major products formed from these reactions can include various heterocyclic compounds, which are of significant interest in medicinal chemistry .

Scientific Research Applications

5-cyano-N-(2-methoxyphenyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-1,4-dihydropyridine-3-carboxamide has numerous applications in scientific research. It is used in the synthesis of biologically active compounds, including potential therapeutic agents . In chemistry, it serves as a precursor for the development of new heterocyclic structures. In biology and medicine, it is investigated for its potential pharmacological properties, such as antifungal and antibacterial activities . Additionally, it has industrial applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound. Understanding these mechanisms is crucial for optimizing its use in therapeutic and industrial applications.

Comparison with Similar Compounds

When compared to similar compounds, 5-cyano-N-(2-methoxyphenyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-1,4-dihydropyridine-3-carboxamide stands out due to its unique combination of functional groups. Similar compounds include other cyanoacetamide derivatives and dihydropyridine analogs . These compounds share some structural features but differ in their specific reactivity and applications. The presence of the methoxyphenyl and phenylethylsulfanyl groups in this compound contributes to its distinct chemical behavior and potential utility in various fields .

Properties

IUPAC Name

5-cyano-N-(2-methoxyphenyl)-2-methyl-6-phenacylsulfanyl-4-phenyl-1,4-dihydropyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25N3O3S/c1-19-26(28(34)32-23-15-9-10-16-25(23)35-2)27(21-13-7-4-8-14-21)22(17-30)29(31-19)36-18-24(33)20-11-5-3-6-12-20/h3-16,27,31H,18H2,1-2H3,(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTMAAFJYLKBCAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)C2=CC=CC=C2)C#N)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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